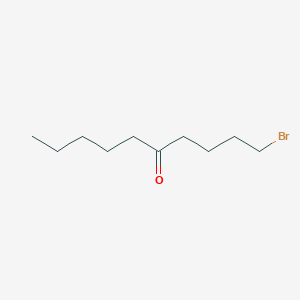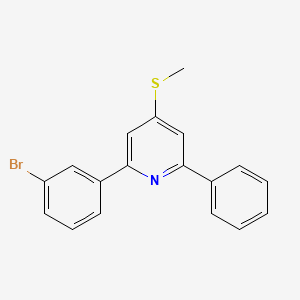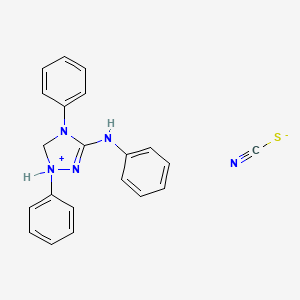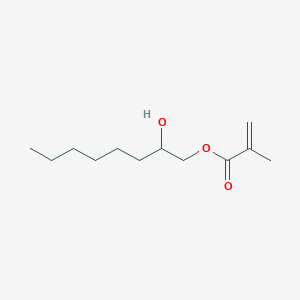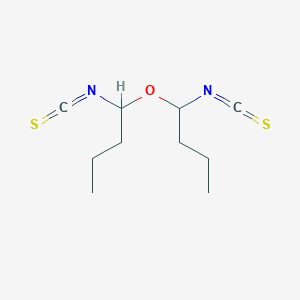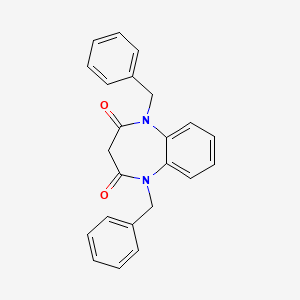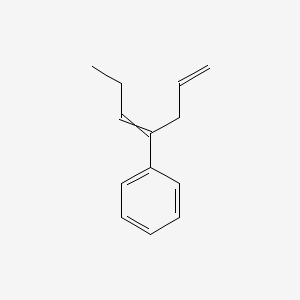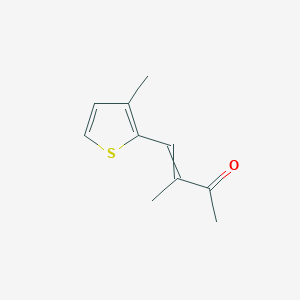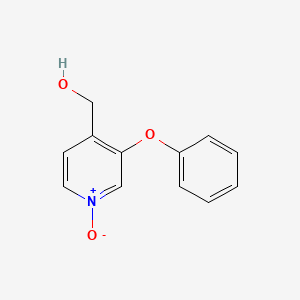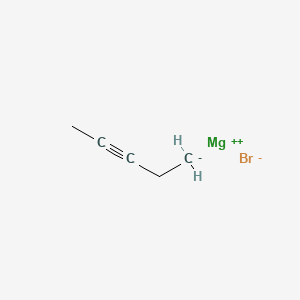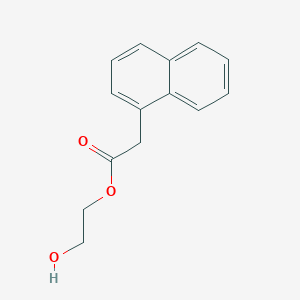
2-Hydroxyethyl (naphthalen-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl (naphthalen-1-yl)acetate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a hydroxyethyl group attached to the naphthalene ring through an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl (naphthalen-1-yl)acetate can be synthesized through the esterification of 2-hydroxyethyl acetate with naphthalen-1-yl acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl (naphthalen-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of naphthalen-1-yl acetic acid.
Reduction: Formation of 2-hydroxyethyl alcohol.
Substitution: Formation of various substituted naphthalene derivatives, depending on the electrophile used.
Scientific Research Applications
2-Hydroxyethyl (naphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl (naphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The naphthalene ring can interact with hydrophobic regions of proteins and other macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl (naphthalen-2-yl)acetate: Similar structure but with the hydroxyethyl group attached to the 2-position of the naphthalene ring.
Naphthalen-1-yl acetic acid: Lacks the hydroxyethyl group but shares the naphthalene and acetate moieties.
2-Hydroxyethyl benzoate: Contains a benzoate group instead of a naphthalene ring.
Uniqueness
2-Hydroxyethyl (naphthalen-1-yl)acetate is unique due to the presence of both the hydroxyethyl and naphthalene groups, which confer specific chemical and biological properties
Properties
CAS No. |
114191-56-9 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-hydroxyethyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C14H14O3/c15-8-9-17-14(16)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,15H,8-10H2 |
InChI Key |
ZKXRDGIXVWBCQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


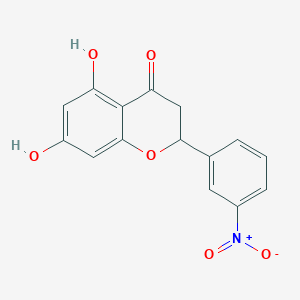
![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)


